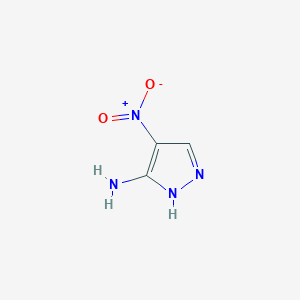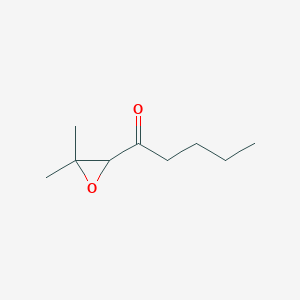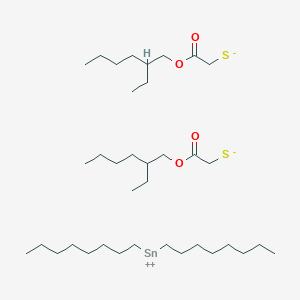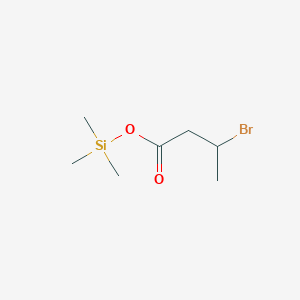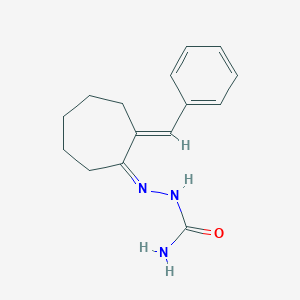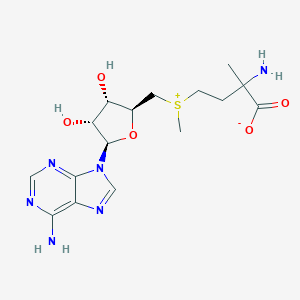
S-Adenosyl-2-methylmethionine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-Adenosyl-2-methylmethionine (SAMe) is a naturally occurring compound found in all living cells. It is synthesized from methionine and adenosine triphosphate (ATP) in a process catalyzed by the enzyme methionine adenosyltransferase (MAT). SAMe is involved in several biochemical processes, including methylation, transsulfuration, and aminopropylation. SAMe has been extensively studied for its potential therapeutic applications in various diseases, including depression, osteoarthritis, liver disease, and neurological disorders.
作用机制
S-Adenosyl-2-methylmethionine is involved in several biochemical processes, including methylation, transsulfuration, and aminopropylation. Methylation is the process by which a methyl group is added to a molecule, which can change its function. S-Adenosyl-2-methylmethionine is the primary methyl donor in the body, and is involved in the methylation of DNA, RNA, proteins, and neurotransmitters. Transsulfuration is the process by which sulfur-containing amino acids are converted to other sulfur-containing compounds. S-Adenosyl-2-methylmethionine is involved in the transsulfuration pathway, which produces glutathione, a potent antioxidant. Aminopropylation is the process by which a propylamine group is added to a molecule, which can change its function. S-Adenosyl-2-methylmethionine is involved in the aminopropylation of neurotransmitters, which can affect mood and cognitive function.
Biochemical and Physiological Effects
S-Adenosyl-2-methylmethionine has several biochemical and physiological effects in the body. S-Adenosyl-2-methylmethionine is involved in the methylation of DNA, RNA, proteins, and neurotransmitters. Methylation of DNA can affect gene expression, which can lead to changes in cellular function. Methylation of proteins can affect their structure and function, which can lead to changes in cellular signaling. Methylation of neurotransmitters can affect their function, which can lead to changes in mood and cognitive function. S-Adenosyl-2-methylmethionine is also involved in the transsulfuration pathway, which produces glutathione, a potent antioxidant. Glutathione helps protect cells from oxidative stress, which can damage cellular components and lead to cellular dysfunction.
实验室实验的优点和局限性
S-Adenosyl-2-methylmethionine has several advantages and limitations for lab experiments. S-Adenosyl-2-methylmethionine is a naturally occurring compound found in all living cells, which makes it easy to obtain and study. S-Adenosyl-2-methylmethionine is also stable when bound to methionine adenosyltransferase II, which makes it easy to store and transport. S-Adenosyl-2-methylmethionine can be easily labeled with isotopes, which can be used to study its metabolism and distribution in the body. However, S-Adenosyl-2-methylmethionine is a highly reactive molecule and can be easily degraded by non-specific enzymes, which can make it difficult to study its effects in vitro. S-Adenosyl-2-methylmethionine is also a relatively expensive compound, which can limit its use in large-scale experiments.
未来方向
S-Adenosyl-2-methylmethionine has several potential future directions for research. S-Adenosyl-2-methylmethionine has been studied for its potential use in various diseases, including depression, osteoarthritis, liver disease, and neurological disorders. However, more research is needed to fully understand the mechanisms of action of S-Adenosyl-2-methylmethionine in these diseases, and to determine the optimal dosages and treatment regimens. S-Adenosyl-2-methylmethionine has also been studied for its potential use in cancer, where it has been shown to have anti-tumor effects. However, more research is needed to fully understand the anti-tumor mechanisms of S-Adenosyl-2-methylmethionine, and to determine its potential use in cancer treatment. Finally, S-Adenosyl-2-methylmethionine has also been studied for its potential use in aging, where it has been shown to improve cognitive function and reduce age-related decline. However, more research is needed to fully understand the mechanisms of action of S-Adenosyl-2-methylmethionine in aging, and to determine its potential use in anti-aging therapies.
合成方法
S-Adenosyl-2-methylmethionine is synthesized in the liver from methionine and ATP in a reaction catalyzed by the enzyme MAT. Methionine is first converted to S-adenosyl-L-homocysteine (SAH) by the enzyme methionine adenosyltransferase. SAH is then converted to S-Adenosyl-2-methylmethionine by the enzyme SAH hydrolase. S-Adenosyl-2-methylmethionine is a highly reactive molecule and can be easily degraded by non-specific enzymes. Therefore, S-Adenosyl-2-methylmethionine is stabilized by binding to a protein called methionine adenosyltransferase II, which protects it from degradation.
科学研究应用
S-Adenosyl-2-methylmethionine has been extensively studied for its potential therapeutic applications in various diseases. In depression, S-Adenosyl-2-methylmethionine has been shown to be as effective as antidepressant drugs in reducing symptoms of depression. S-Adenosyl-2-methylmethionine has also been studied for its potential use in osteoarthritis, where it has been shown to reduce pain and improve joint mobility. S-Adenosyl-2-methylmethionine has also been studied for its potential use in liver disease, where it has been shown to improve liver function and reduce inflammation. In neurological disorders, S-Adenosyl-2-methylmethionine has been shown to improve cognitive function and reduce symptoms of Parkinson's disease.
属性
CAS 编号 |
16720-69-7 |
|---|---|
产品名称 |
S-Adenosyl-2-methylmethionine |
分子式 |
C16H24N6O5S |
分子量 |
412.5 g/mol |
IUPAC 名称 |
2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]-2-methylbutanoate |
InChI |
InChI=1S/C16H24N6O5S/c1-16(18,15(25)26)3-4-28(2)5-8-10(23)11(24)14(27-8)22-7-21-9-12(17)19-6-20-13(9)22/h6-8,10-11,14,23-24H,3-5,18H2,1-2H3,(H2-,17,19,20,25,26)/t8-,10-,11-,14-,16?,28?/m1/s1 |
InChI 键 |
DLGWCGJLTGONLY-AMDVVCNQSA-N |
手性 SMILES |
CC(CC[S+](C)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)(C(=O)[O-])N |
SMILES |
CC(CC[S+](C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)(C(=O)[O-])N |
规范 SMILES |
CC(CC[S+](C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)(C(=O)[O-])N |
同义词 |
S-adenosyl-2-methylmethionine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



